molecular formula C17H14N4O4 B2358156 4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896365-78-9

4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Cat. No.: B2358156
CAS No.: 896365-78-9
M. Wt: 338.323
InChI Key: BPCMMYSBSPOFAI-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a nitro group and a phthalazinone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by the formation of the benzamide linkage through an amide coupling reaction. The phthalazinone moiety is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide and phthalazinone moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide or phthalazinone moieties.

Scientific Research Applications

4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phthalazinone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitrobenzoic acid: Shares the nitro and methyl groups but lacks the phthalazinone moiety.

    N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide: Similar structure but without the nitro group.

    4-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide: Lacks the nitro group but has the same core structure.

Uniqueness

4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is unique due to the presence of both the nitro and phthalazinone moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-6-7-11(8-15(10)21(24)25)16(22)18-9-14-12-4-2-3-5-13(12)17(23)20-19-14/h2-8H,9H2,1H3,(H,18,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCMMYSBSPOFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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